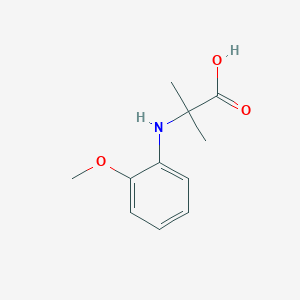

N-(2-methoxyphenyl)-2-methylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

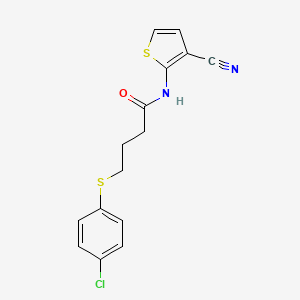

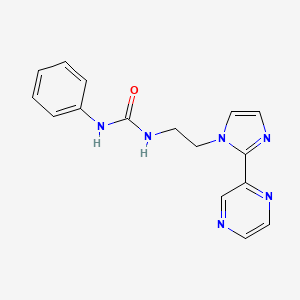

“N-(2-methoxyphenyl)-2-methylalanine” would be a compound that contains an alanine (an amino acid) structure with a methyl group at the 2nd carbon and a methoxyphenyl group attached to the nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like amide bond formation or peptide coupling reactions . The exact method would depend on the specific compound and the functional groups present .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The presence of the methoxyphenyl group and the alanine structure would likely influence the overall shape and properties of the molecule .

Chemical Reactions Analysis

Compounds like this could undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors like solubility, melting point, and reactivity could be influenced by the presence and positioning of the methoxyphenyl and alanine groups .

科学的研究の応用

Free Radical Scavenging

N-acyl dehydroalanines, which include derivatives similar to N-(2-methoxyphenyl)-2-methylalanine, have demonstrated significant free radical scavenging activity. These compounds inhibit processes mediated by superoxide anion and hydroxyl radicals, suggesting their potential as protective agents against oxidative stress. The substitution of the phenyl ring with methoxy groups in these molecules does not significantly alter their activity, indicating the robustness of their radical-scavenging function (P. Buc-Calderon & M. Roberfroid, 1988).

Synthesis and Characterization

The compound has been part of studies focused on the synthesis of novel structures. For instance, the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides involved steps starting from l-serine methyl ester, highlighting the utility of derivatives like this compound in complex synthetic pathways (T. Krülle & J. Wijkmans, 2001).

Interaction with Enzymes

Research has also explored the interactions of similar compounds with human liver enzymes, indicating that such compounds can act as competitive inhibitors. This interaction suggests potential implications in drug metabolism and the modulation of enzyme activity (D. Wu et al., 1997).

Radioprotection and Anticarcinogenic Effects

N-acyl dehydroalanines, similar to this compound, have been studied for their radioprotective and anticarcinogenic properties in mice exposed to ionizing radiation. These compounds have demonstrated an ability to increase the survival time of irradiated mice, potentially by inactivating oxygen-derived free radicals formed during radiolysis of water (P. Buc-Calderon et al., 1989).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-methoxyanilino)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWAXFPZBAHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)

![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)